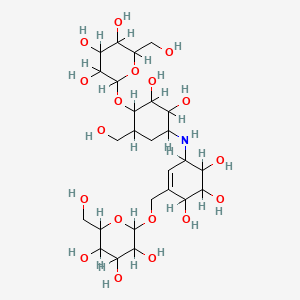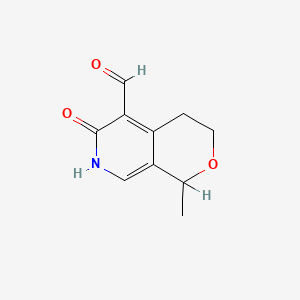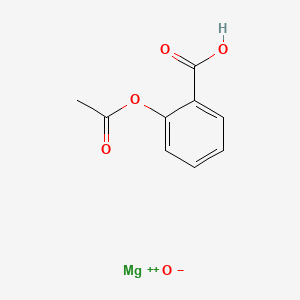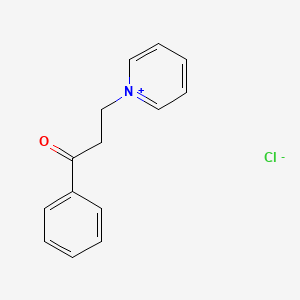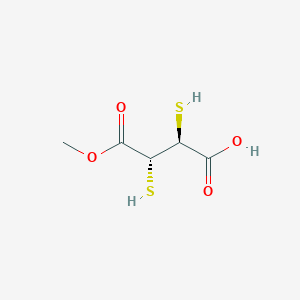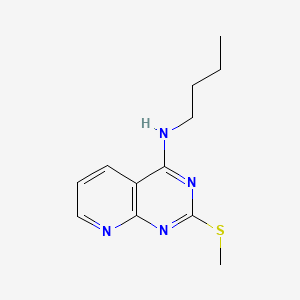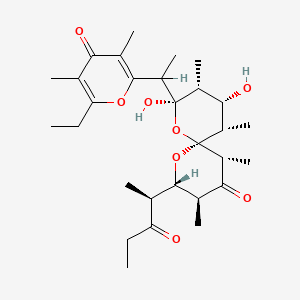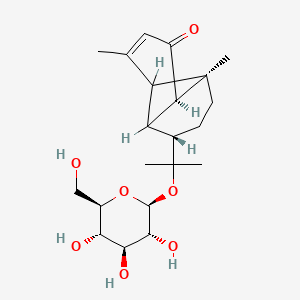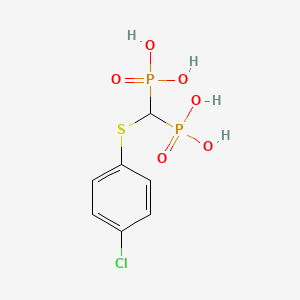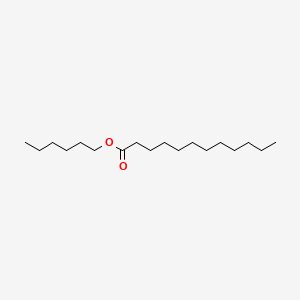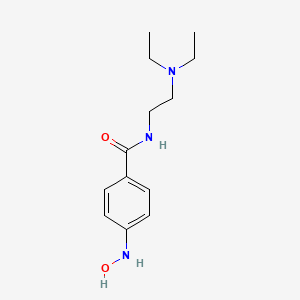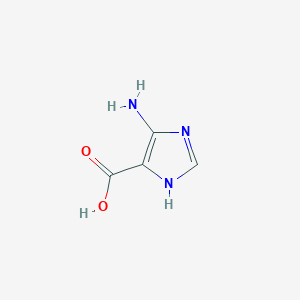![molecular formula C24H24N4O3 B1194917 4-[3-[(2S)-4-(2,4-diamino-6-ethylpyrimidin-5-yl)but-3-yn-2-yl]-5-methoxyphenyl]benzoic acid](/img/structure/B1194917.png)
4-[3-[(2S)-4-(2,4-diamino-6-ethylpyrimidin-5-yl)but-3-yn-2-yl]-5-methoxyphenyl]benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
UCP1172 is a novel dual inhibitor of dihydrofolate reductase (DHFR) and its functional analog, Rv2671.
Applications De Recherche Scientifique
Antiviral Activity
One of the key applications of this compound is in antiviral research. Studies have shown that derivatives of 2,4-diaminopyrimidine, a core structure in the compound, exhibit significant inhibitory activity against retroviruses. This includes human immunodeficiency virus and Moloney murine sarcoma virus, highlighting its potential in antiretroviral therapy (Hocková, Holý, Masojídková, Andrei, Snoeck, De Clercq, & Balzarini, 2003).
Inhibition of Dihydrofolate Reductase
Another significant application is as a nonclassical inhibitor of dihydrofolate reductase (DHFR) in organisms like Pneumocystis carinii and Toxoplasma gondii. This function is crucial in the development of antitumor agents and treatments for infections caused by these organisms (Robson, Meek, Grunwaldt, Lambert, Queener, Schmidt, & Griffin, 1997).
Cerebral Vasospasm Prevention
In neurology, certain derivatives of the compound have been explored for their potential in preventing cerebral vasospasm following subarachnoid hemorrhage. This application could be significant in treating conditions that involve constriction of brain blood vessels (Zuccarello, Soattin, Lewis, Breu, Hallak, & Rapoport, 1996).
Hypoglycemic Activity
The compound has also been studied for its potential hypoglycemic effects. This research is crucial in the development of new treatments for diabetes, where regulating blood glucose levels is a key challenge (Rufer & Losert, 1979).
DHFR Inhibitor in Cancer Therapy
Another application is in cancer therapy, where certain derivatives of this compound have been identified as inhibitors of dihydrofolate reductase, a key target in antitumor drugs. This application highlights its potential in developing new cancer treatments (Stevens, Phillip, Rathbone, O’Shea, Queener, Schwalbe, & Lambert, 1997).
Propriétés
Nom du produit |
4-[3-[(2S)-4-(2,4-diamino-6-ethylpyrimidin-5-yl)but-3-yn-2-yl]-5-methoxyphenyl]benzoic acid |
|---|---|
Formule moléculaire |
C24H24N4O3 |
Poids moléculaire |
416.481 |
Nom IUPAC |
4-[3-[(2S)-4-(2,4-Diamino-6-ethylpyrimidin-5-yl)but-3-yn-2-yl]-5-methoxyphenyl]benzoic acid |
InChI |
InChI=1S/C24H24N4O3/c1-4-21-20(22(25)28-24(26)27-21)10-5-14(2)17-11-18(13-19(12-17)31-3)15-6-8-16(9-7-15)23(29)30/h6-9,11-14H,4H2,1-3H3,(H,29,30)(H4,25,26,27,28)/t14-/m1/s1 |
Clé InChI |
OKJCHFXBCVXSIZ-CQSZACIVSA-N |
SMILES |
O=C(O)C1=CC=C(C2=CC(OC)=CC([C@@H](C#CC3=C(CC)N=C(N)N=C3N)C)=C2)C=C1 |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
UCP1172; UCP-1172; UCP 1172 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




